molecular formula C22H14 B032325 Pentacene CAS No. 135-48-8

Pentacene

Cat. No. B032325
CAS RN: 135-48-8
M. Wt: 278.3 g/mol
InChI Key: SLIUAWYAILUBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06974877B2

Procedure details

A mixture of 1.0 gram of 7,14-dihydropentacene-5,12-dione and pentacene-5,7(12H,14H)-dione, and 10 mL of 2-methoxyethyl ether was stirred and flushed with nitrogen for 15 minutes. To this was added 1.03 grams of sodium borohydride and stirring was continued at room temperature overnight. To the mixture was added 10 mL of 2-methoxyethyl ether and 6.3 mL of methanol and stirring was continued for 1.5 hours at room temperature. To the mixture was added 15 mL of acetic acid and 10 mL of concentrated hydrochloric acid. The mixture was stirred for one hour at room temperature and heated to 60° C. for one hour. To the mixture was added 50 mL of water, and the resulting solid was isolated by filtration and washed with water. The solid was washed with tetrahydrofuran until a pale filtrate resulted. The solid was washed with heptane and dried to give pentacene.
Name
7,14-dihydropentacene-5,12-dione
Quantity
1 g
Type
reactant
Reaction Step One
Name
pentacene-5,7(12H,14H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:22]2[CH2:21][C:20]3[C:7](=[CH:8][C:9]4[CH2:10][C:11]5[C:16]([C:17](=O)[C:18]=4[CH:19]=3)=[CH:15][CH:14]=[CH:13][CH:12]=5)[C:6](=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C1C2CC3C(=CC4C(=O)C5C(CC=4C=3)=CC=CC=5)C(=O)C=2C=CC=1>COCCOCCOC>[CH:4]1[C:5]2[C:22](=[CH:21][C:20]3[C:7]([CH:6]=2)=[CH:8][C:9]2[C:18](=[CH:17][C:16]4[C:11]([CH:10]=2)=[CH:12][CH:13]=[CH:14][CH:15]=4)[CH:19]=3)[CH:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
7,14-dihydropentacene-5,12-dione
Quantity
1 g
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=4CC5=CC=CC=C5C(C4C=C3CC12)=O)=O
Name
pentacene-5,7(12H,14H)-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=4C(C5=CC=CC=C5CC4C=C3CC12)=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with nitrogen for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
To this was added 1.03 grams of sodium borohydride
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
To the mixture was added 10 mL of 2-methoxyethyl ether and 6.3 mL of methanol
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1.5 hours at room temperature
Duration
1.5 h
ADDITION
Type
ADDITION
Details
To the mixture was added 15 mL of acetic acid and 10 mL of concentrated hydrochloric acid
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hour at room temperature
Duration
1 h
ADDITION
Type
ADDITION
Details
To the mixture was added 50 mL of water
CUSTOM
Type
CUSTOM
Details
the resulting solid was isolated by filtration
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
The solid was washed with tetrahydrofuran until a pale filtrate
CUSTOM
Type
CUSTOM
Details
resulted
WASH
Type
WASH
Details
The solid was washed with heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06974877B2

Procedure details

A mixture of 1.0 gram of 7,14-dihydropentacene-5,12-dione and pentacene-5,7(12H,14H)-dione, and 10 mL of 2-methoxyethyl ether was stirred and flushed with nitrogen for 15 minutes. To this was added 1.03 grams of sodium borohydride and stirring was continued at room temperature overnight. To the mixture was added 10 mL of 2-methoxyethyl ether and 6.3 mL of methanol and stirring was continued for 1.5 hours at room temperature. To the mixture was added 15 mL of acetic acid and 10 mL of concentrated hydrochloric acid. The mixture was stirred for one hour at room temperature and heated to 60° C. for one hour. To the mixture was added 50 mL of water, and the resulting solid was isolated by filtration and washed with water. The solid was washed with tetrahydrofuran until a pale filtrate resulted. The solid was washed with heptane and dried to give pentacene.
Name
7,14-dihydropentacene-5,12-dione
Quantity
1 g
Type
reactant
Reaction Step One
Name
pentacene-5,7(12H,14H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:22]2[CH2:21][C:20]3[C:7](=[CH:8][C:9]4[CH2:10][C:11]5[C:16]([C:17](=O)[C:18]=4[CH:19]=3)=[CH:15][CH:14]=[CH:13][CH:12]=5)[C:6](=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C1C2CC3C(=CC4C(=O)C5C(CC=4C=3)=CC=CC=5)C(=O)C=2C=CC=1>COCCOCCOC>[CH:4]1[C:5]2[C:22](=[CH:21][C:20]3[C:7]([CH:6]=2)=[CH:8][C:9]2[C:18](=[CH:17][C:16]4[C:11]([CH:10]=2)=[CH:12][CH:13]=[CH:14][CH:15]=4)[CH:19]=3)[CH:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
7,14-dihydropentacene-5,12-dione
Quantity
1 g
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=4CC5=CC=CC=C5C(C4C=C3CC12)=O)=O
Name
pentacene-5,7(12H,14H)-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=4C(C5=CC=CC=C5CC4C=C3CC12)=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with nitrogen for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
To this was added 1.03 grams of sodium borohydride
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
To the mixture was added 10 mL of 2-methoxyethyl ether and 6.3 mL of methanol
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1.5 hours at room temperature
Duration
1.5 h
ADDITION
Type
ADDITION
Details
To the mixture was added 15 mL of acetic acid and 10 mL of concentrated hydrochloric acid
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hour at room temperature
Duration
1 h
ADDITION
Type
ADDITION
Details
To the mixture was added 50 mL of water
CUSTOM
Type
CUSTOM
Details
the resulting solid was isolated by filtration
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
The solid was washed with tetrahydrofuran until a pale filtrate
CUSTOM
Type
CUSTOM
Details
resulted
WASH
Type
WASH
Details
The solid was washed with heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.